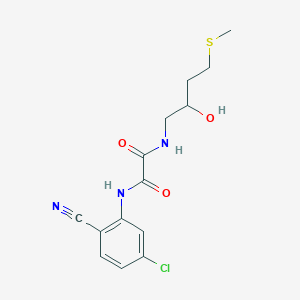

N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3S/c1-22-5-4-11(19)8-17-13(20)14(21)18-12-6-10(15)3-2-9(12)7-16/h2-3,6,11,19H,4-5,8H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRACIAPEJCGDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Edoxaban (Pharmacological Oxamide Derivative)

Edoxaban, an anticoagulant, shares the oxamide core but differs in substituents:

- Aromatic group : 5-chloropyridin-2-yl and tetrahydrothiazolo-pyridine systems enhance thrombin inhibition.

- Aliphatic chain : Cyclohexyl and dimethylcarbamoyl groups improve pharmacokinetics.

Key Insight: The chloro-cyanophenyl group in the target compound may confer agrochemical utility (e.g., slow-release nitrogen systems, as seen in oxamide fertilizers ), whereas Edoxaban’s heterocyclic substituents optimize drug-target binding.

N-Amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines

These guanidine derivatives () share the 4-chloro-5-methylbenzenesulfonyl motif but replace the oxamide with a sulfonylguanidine group. This structural divergence reduces hydrolytic stability compared to oxamides, limiting their agricultural use .

N,N′-Bis(2-hydroxyethyl)oxamide Derivatives

Used in biomimetic synthesis (), these compounds lack the chloro-cyanophenyl and methylsulfanyl groups. Their reactivity with brominating agents is hindered, whereas the target compound’s methylsulfanyl chain may facilitate sulfur-specific reactions (e.g., oxidation to sulfones) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide?

- Methodological Answer : Synthesis typically involves multi-step protocols. A primary route includes:

- Step 1 : Condensation of 5-chloro-2-cyanophenylamine with oxalyl chloride to form the oxamide backbone.

- Step 2 : Reaction with 2-hydroxy-4-methylsulfanylbutylamine under controlled pH (8–9) to introduce the hydroxy and methylsulfanyl substituents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC and intermediate characterization using H NMR.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy group at δ 3.1–3.5 ppm) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2220 cm, amide C=O ~1680 cm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 360.8) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and packing interactions .

Q. What are the primary biological targets studied for this compound?

- Methodological Answer :

- Enzyme Inhibition : Assess activity against kinases or proteases using fluorescence-based assays (e.g., IC determination via dose-response curves) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound's reactivity and binding mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Analyze binding affinity (ΔG values) and hydrogen-bond networks .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Q. How to address discrepancies in crystallographic data during structural refinement?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly for low-symmetry space groups .

- Disorder Modeling : Split occupancy for flexible groups (e.g., methylsulfanyl chain) using PART instructions in SHELX .

- Validation Tools : Check R and CCDC validation reports to resolve outliers in bond lengths/angles .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent Optimization : Replace DMF with THF to reduce side reactions in amide coupling steps (yield improvement from 45% to 68%) .

- Catalyst Screening : Test Pd(OAc) vs. CuI for Ullmann-type couplings; track conversion via GC-MS .

- In-line Analytics : ReactIR monitors intermediates in real time, enabling precise endpoint determination .

Q. How to analyze reaction mechanisms involving this compound’s sulfanyl and hydroxy groups?

- Methodological Answer :

- Isotope Labeling : Use O-labeled water to trace hydroxy group participation in hydrolysis pathways via LC-MS .

- Kinetic Isotope Effects (KIE) : Compare for C–H vs. C–D bonds in sulfanyl oxidation reactions .

- Trapping Experiments : Add TEMPO to detect radical intermediates in oxidation steps via EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.